molecular formula C12H16BrClN2O B4763859 5-bromo-2-chloro-N-[3-(dimethylamino)propyl]benzamide

5-bromo-2-chloro-N-[3-(dimethylamino)propyl]benzamide

Cat. No.: B4763859
M. Wt: 319.62 g/mol
InChI Key: LYLBZUXYQJKPBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-chloro-N-[3-(dimethylamino)propyl]benzamide is a chemical compound with the molecular formula C12H16BrClN2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of bromine, chlorine, and a dimethylamino group attached to a benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[3-(dimethylamino)propyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-chlorobenzoic acid and 3-(dimethylamino)propylamine.

    Amidation Reaction: The 5-bromo-2-chlorobenzoic acid is reacted with 3-(dimethylamino)propylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[3-(dimethylamino)propyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylamino group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for basic conditions, and hydrochloric acid (HCl) for acidic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution: Products depend on the substituent introduced.

    Oxidation: Oxidized products may include N-oxide derivatives.

    Reduction: Reduced products may include secondary or tertiary amines.

Scientific Research Applications

5-bromo-2-chloro-N-[3-(dimethylamino)propyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[3-(dimethylamino)propyl]benzamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the bromine and chlorine atoms may enhance its binding affinity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chloro-N,N-dimethylbenzamide
  • 2-chloro-5-bromo-N-(3-dimethylaminopropyl)benzamide

Uniqueness

5-bromo-2-chloro-N-[3-(dimethylamino)propyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the dimethylamino group, makes it a versatile compound for various applications.

Properties

IUPAC Name

5-bromo-2-chloro-N-[3-(dimethylamino)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrClN2O/c1-16(2)7-3-6-15-12(17)10-8-9(13)4-5-11(10)14/h4-5,8H,3,6-7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLBZUXYQJKPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=C(C=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-chloro-N-[3-(dimethylamino)propyl]benzamide
Reactant of Route 2
Reactant of Route 2
5-bromo-2-chloro-N-[3-(dimethylamino)propyl]benzamide
Reactant of Route 3
Reactant of Route 3
5-bromo-2-chloro-N-[3-(dimethylamino)propyl]benzamide
Reactant of Route 4
Reactant of Route 4
5-bromo-2-chloro-N-[3-(dimethylamino)propyl]benzamide
Reactant of Route 5
Reactant of Route 5
5-bromo-2-chloro-N-[3-(dimethylamino)propyl]benzamide
Reactant of Route 6
Reactant of Route 6
5-bromo-2-chloro-N-[3-(dimethylamino)propyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.